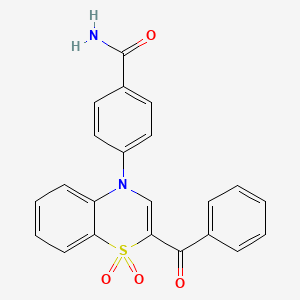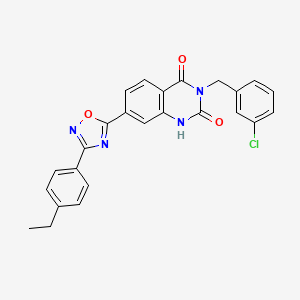
4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, which is then functionalized to introduce the benzoyl and benzamide groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Analyse Des Réactions Chimiques
4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, it has shown promise as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development .
Mécanisme D'action
The mechanism of action of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide involves its interaction with specific molecular targets in the body. It can form hydrogen bonds and π–π interactions with biological molecules, which can lead to the inhibition of certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the therapeutic effects observed .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide include other benzothiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 1,2,4-benzothiadiazine-1,1-dioxide. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C22H16N2O4S |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzamide |
InChI |
InChI=1S/C22H16N2O4S/c23-22(26)16-10-12-17(13-11-16)24-14-20(21(25)15-6-2-1-3-7-15)29(27,28)19-9-5-4-8-18(19)24/h1-14H,(H2,23,26) |
Clé InChI |
CCHIUZSGKAXPPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14974057.png)
![5-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B14974060.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B14974089.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B14974100.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14974117.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B14974125.png)
![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B14974129.png)

![3-(3-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974149.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14974152.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazolin-4(3H)-one](/img/structure/B14974164.png)
![2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14974174.png)
